molecular formula C32H41N2O5S2+ B13402644 (-)-Trimethaphan Camphorsulfonate

(-)-Trimethaphan Camphorsulfonate

Cat. No.: B13402644
M. Wt: 597.8 g/mol
InChI Key: HALWUDBBYKMYPW-HHKLIZPNSA-N
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Description

(-)-Trimethaphan Camphorsulfonate: is a chemical compound that belongs to the class of camphorsulfonic acid derivatives. It is known for its use in various pharmaceutical formulations, particularly as a ganglionic blocker in the treatment of hypertensive emergencies and controlled hypotension during surgery. The compound is a white crystalline solid that is soluble in water and various organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Trimethaphan Camphorsulfonate typically involves the sulfonation of camphor with sulfuric acid and acetic anhydride. The reaction mechanism is believed to involve a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (-)-Trimethaphan Camphorsulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, sulfonate esters, and substituted camphorsulfonic acid compounds.

Scientific Research Applications

Chemistry: In chemistry, (-)-Trimethaphan Camphorsulfonate is used as a resolving agent for chiral amines and other cations. It is also employed in the synthesis of quinolines and other complex organic molecules .

Biology: The compound is used in biological research to study the effects of ganglionic blockers on the nervous system. It helps in understanding the mechanisms of neurotransmission and the role of ganglia in various physiological processes.

Medicine: Medically, this compound is used as a ganglionic blocker to manage hypertensive emergencies and induce controlled hypotension during surgical procedures. It is also being investigated for its potential use in treating other cardiovascular conditions.

Industry: In the pharmaceutical industry, the compound is used in the formulation of various drugs. Its ability to act as a ganglionic blocker makes it valuable in the development of medications for hypertension and other cardiovascular diseases.

Mechanism of Action

Molecular Targets and Pathways: (-)-Trimethaphan Camphorsulfonate exerts its effects by blocking the transmission of nerve impulses in the autonomic ganglia. It binds to nicotinic acetylcholine receptors on the postganglionic neurons, preventing the release of neurotransmitters and thereby inhibiting the transmission of nerve signals. This results in a decrease in blood pressure and controlled hypotension .

Comparison with Similar Compounds

Uniqueness: (-)-Trimethaphan Camphorsulfonate is unique due to its specific use as a ganglionic blocker in medical applications. Its ability to effectively manage hypertensive emergencies and induce controlled hypotension during surgery sets it apart from other camphorsulfonic acid derivatives.

Properties

Molecular Formula

C32H41N2O5S2+

Molecular Weight

597.8 g/mol

IUPAC Name

(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C22H25N2OS.C10H16O4S/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-6,8-11,19-21H,7,12-16H2;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/t19-,20-,21-,26?;7-,10+/m01/s1

InChI Key

HALWUDBBYKMYPW-HHKLIZPNSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1C[C@H]2[C@@H]3[C@H](C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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